Lipophilicity (XlogP) Comparison: 146740-22-9 vs. Unsubstituted and Mono-Substituted Dihydroquinoxalinones
The computed XlogP of 4-ethyl-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (146740-22-9) is 1.8, representing a significant increase in lipophilicity compared to the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one scaffold (CAS 59564-59-9; estimated XlogP 0.5–0.8) and the 3-methyl-only analog (CAS 34070-68-3; ACD/LogP 0.81) [1]. This ~1.0–1.3 log unit shift is driven by the combined N4-ethyl and C3-methyl substituents . Such a difference places 146740-22-9 in a more favorable Lipinski compliance window for CNS-targeted fragment libraries compared to its more polar, unsubstituted counterpart.
| Evidence Dimension | Lipophilicity (XlogP / ACD/LogP) |
|---|---|
| Target Compound Data | XlogP = 1.8 (computed) |
| Comparator Or Baseline | Unsubstituted 3,4-dihydroquinoxalin-2(1H)-one (CAS 59564-59-9): estimated XlogP 0.5–0.8; 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 34070-68-3): ACD/LogP = 0.81 |
| Quantified Difference | ΔXlogP ≈ +1.0 to +1.3 vs. unsubstituted; ΔLogP ≈ +1.0 vs. 3-methyl analog |
| Conditions | Computed XlogP (Basechem) vs. ChemSpider ACD/LogP predictions; no experimental logP/logD data identified |
Why This Matters
A ~1.0 log unit difference in lipophilicity can significantly alter membrane permeability, solubility, and off-target binding profiles, making 146740-22-9 a distinct starting point for fragment growth toward lead-like molecules with balanced ADME properties.
- [1] Basechem. Calculated XlogP for 2(1H)-Quinoxalinone,4-ethyl-3,4-dihydro-3-methyl-(9CI): 1.8. ChemSpider. 3-Methyl-3,4-dihydro-1H-quinoxalin-2-one: ACD/LogP 0.81. Accessed April 2026. View Source
